molecular formula C13H20N4O2 B8717423 tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B8717423
M. Wt: 264.32 g/mol
InChI Key: KUIUUMNWANUECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 4-pyrazin-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-10-14-4-5-15-11/h4-5,10H,6-9H2,1-3H3

InChI Key

KUIUUMNWANUECJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloropyrazine (2.13 g, 18.7 mmol), tert-butyl piperazine-1-carboxylate (3.16 g, 17 mmol) and caesium carbonate (7.7 g, 23.7 mmol) in DMF (35 ml) was heated at 100° C. for 16 hours. Cooled to RT and diluted with ether. Ether layer was washed with water and brine, dried over sodium sulphate and distilled off the solvent to afford 2 g (40.7% yield) of the titled product after purification with (60/120 silica gel) column chromatography using 40% ethyl acetate in hexane as eluent.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40.7%

Synthesis routes and methods II

Procedure details

A 500-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with DMSO (250 mL), tert-butyl piperazine-1-carboxylate (15.8 g, 85.0 mmol), 2-chloropyrazine (9.7 g, 85.0 mmol), and Cs2CO3 (55.3 g, 170 mmol). The mixture was heated at 60° C. for 3 days. After this time the reaction was cooled to room temperature. It was then filtered and the filtrate was evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 5:1 petroleum ether/ethyl acetate to afford 189a (13.3 g, 60%) as a yellow solid. MS: [M+H]+ 265.3
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
60%

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